molecular formula C33H38P2 B060575 Bis[bis(3,5-dimethylphenyl)phosphino]methane CAS No. 167109-95-7

Bis[bis(3,5-dimethylphenyl)phosphino]methane

Cat. No.: B060575
CAS No.: 167109-95-7
M. Wt: 496.6 g/mol
InChI Key: PPYKRIVFPTWIJA-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of two phosphine groups attached to 3,5-dimethylphenyl rings. This compound is known for its applications in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with a suitable chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while coupling reactions produce various biaryl compounds .

Scientific Research Applications

Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals, which are essential in catalysis.

    Biology: The compound’s ability to stabilize metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in designing metal-based drugs.

    Industry: It is employed in industrial catalysis processes, including hydrogenation and carbon-nitrogen coupling reactions.

Mechanism of Action

The mechanism by which Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane exerts its effects involves the formation of coordination complexes with transition metals. These complexes can facilitate various catalytic processes by providing a stable environment for the metal center, enhancing its reactivity and selectivity . The molecular targets include transition metals such as palladium, platinum, and iridium, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

    Bis(3,5-dimethylphenyl)phosphine Oxide: This compound is similar in structure but contains an oxygen atom bonded to the phosphorus atom, making it more oxidized.

    Bis(4-methoxy-3,5-dimethylphenyl)phosphine Oxide: This variant includes a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness

Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane is unique due to its ability to form highly stable complexes with transition metals, making it particularly valuable in catalytic applications. Its steric and electronic properties can be fine-tuned by modifying the phenyl rings, providing versatility in various chemical reactions .

Properties

IUPAC Name

bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38P2/c1-22-9-23(2)14-30(13-22)34(31-15-24(3)10-25(4)16-31)21-35(32-17-26(5)11-27(6)18-32)33-19-28(7)12-29(8)20-33/h9-20H,21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYKRIVFPTWIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(CP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400566
Record name BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167109-95-7
Record name BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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